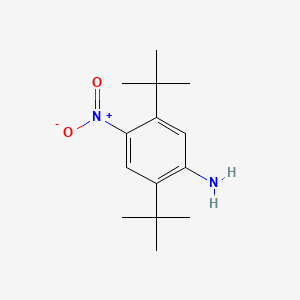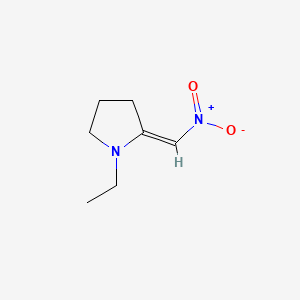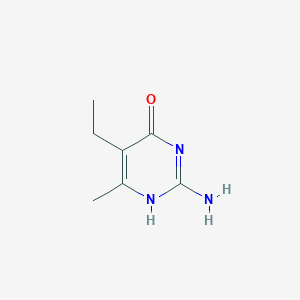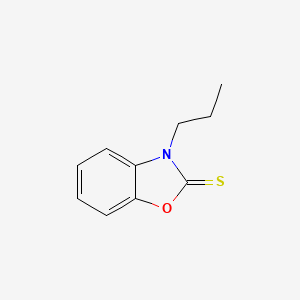![molecular formula C16H14N2 B7794968 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline CAS No. 18515-68-9](/img/structure/B7794968.png)
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline
Overview
Description
7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a heterocyclic compound with the molecular formula C16H14N2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a fused bicyclic structure, making it a valuable scaffold for the development of pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline typically involves the cyclization of appropriate precursors. One common method includes the cyclization of arenediazonium salts, arylhydrazones, or arylhydrazines under reductive conditions . The reaction conditions often involve the use of Brønsted acids like TsOH·H2O in solvents such as DMSO at elevated temperatures (e.g., 110°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions include substituted cinnoline derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, and antimalarial properties.
Industry: Utilized in the development of chemical probes and synthetic intermediates for drug discovery.
Mechanism of Action
The mechanism of action of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase IV, leading to interference with DNA replication and cell division . Additionally, its anti-inflammatory and analgesic effects are mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways .
Comparison with Similar Compounds
Cinnoline: A parent compound with a similar bicyclic structure but without the tetrahydro modification.
Quinoline: An isosteric relative with a nitrogen atom in a different position.
Isoquinoline: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is unique due to its fused tetrahydronaphthalene ring, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNSIVGDFCPBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275091 | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-68-9 | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B7794888.png)

![[(Z)-benzylideneamino]urea](/img/structure/B7794905.png)

![6-(Chloromethyl)benzo[b][1,4]benzothiazepine](/img/structure/B7794914.png)

![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B7794920.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-N-methyl-2-oxoacetamide](/img/structure/B7794924.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B7794928.png)
![Ethyl 2-[(3,5-dibromo-2,4-dihydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7794932.png)


![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B7794961.png)

